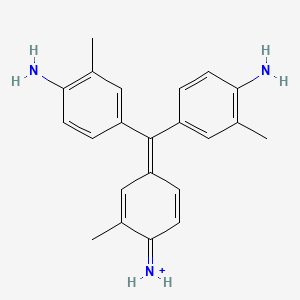
New fuchsin(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
New fuchsin(1+) is an iminium ion obtained by protonation of the imino group of new fuchsin free base. It is a conjugate acid of a new fuchsin free base.
Aplicaciones Científicas De Investigación
Histological Staining
Overview : New Fuchsin(1+) is widely used in histological staining techniques, particularly for identifying acid-fast bacilli in tissue samples. Its effectiveness in staining mycobacterial organisms makes it a critical tool in diagnosing diseases such as tuberculosis.
Case Study : A study compared the sensitivity of different staining methods for detecting mycobacterial infections. The use of New Fuchsin in the Fite-Faraco staining method showed a sensitivity level of 57.1% to 68.8% depending on the biopsy location, indicating its reliability in clinical diagnostics .
| Staining Method | Sensitivity (%) | Notes |
|---|---|---|
| Fite-Faraco | 57.1 - 68.8 | Effective for mycobacterial detection |
| Auramine-Rhodamine | Varies | Alternative method with different sensitivity |
Environmental Applications
Overview : New Fuchsin(1+) has been investigated for its potential in environmental remediation, particularly in the degradation of dyes in wastewater.
Photocatalytic Degradation : Research demonstrated that New Fuchsin can be effectively degraded using photocatalysts like Lead Chromate under visible light. This process not only aids in water reuse but also reduces environmental pollution caused by dye effluents .
| Photocatalyst | Degradation Efficiency (%) | Conditions |
|---|---|---|
| Lead Chromate | High | Visible light |
| CoCr₂O₄@GeO₂@ZnO | Moderate | Optimized conditions |
Masticatory Function Assessment
Overview : In dentistry, New Fuchsin(1+) has been utilized to evaluate masticatory performance through innovative methods involving fuchsin beads.
Study Findings : A study assessed the reproducibility and validity of using fuchsin beads compared to traditional silicone cubes for measuring masticatory performance. While the intraexaminer reliability was good (ICC = 0.65), the validity was lower, indicating that fuchsin beads measure different properties of masticatory function than silicone cubes .
| Test Food | Intraexaminer ICC | Interexaminer ICC | Validity Level |
|---|---|---|---|
| Fuchsin Beads | 0.65 | 0.76 | Low |
| Silicone Cubes | 0.93 | 0.91 | High |
Biodegradation Studies
Overview : New Fuchsin(1+) has been studied for its biodegradation potential using fungal isolates from contaminated sites.
Research Insights : A study highlighted the effectiveness of Aspergillus niger and Phanerochaete chrysosporium in degrading Basic Fuchsin dye, achieving over 81% decolorization under optimal conditions. This highlights the potential for biological treatments in managing dye pollution .
| Fungal Strain | Decolorization Efficiency (%) | Optimal Conditions |
|---|---|---|
| Aspergillus niger | 81.85 | Shaking conditions |
| Phanerochaete chrysosporium | 89.8 | Shaking conditions |
Propiedades
Fórmula molecular |
C22H24N3+ |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
[4-[bis(4-amino-3-methylphenyl)methylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]azanium |
InChI |
InChI=1S/C22H23N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,23H,24-25H2,1-3H3/p+1 |
Clave InChI |
MUFPRITXEIBEMS-UHFFFAOYSA-O |
SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
SMILES canónico |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















